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Compound of Interest

Compound Name:
4-Methoxytetrahydro-2H-pyran-4-

carbonitrile

Cat. No.: B1291277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 4-
Methoxytetrahydro-2H-pyran-4-carbonitrile as a valuable building block in the design and

synthesis of novel therapeutic agents. The tetrahydropyran (THP) moiety is a privileged

scaffold in medicinal chemistry, often incorporated to enhance pharmacokinetic properties such

as solubility and metabolic stability. The 4-methoxy-4-carbonitrile substitution pattern offers a

versatile handle for the introduction of diverse functionalities, particularly for accessing key

amine intermediates.

Synthesis of 4-Methoxytetrahydro-2H-pyran-4-
carbonitrile
The synthesis of the title compound, also known as 4-cyano-4-methoxytetrahydropyran, serves

as the entry point for its application in drug discovery. While multiple synthetic routes to

tetrahydropyran scaffolds exist, a common approach involves the modification of a precursor

ketone.

Protocol 1: Synthesis of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile from Tetrahydro-4H-

pyran-4-one
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This protocol describes a two-step synthesis starting from the commercially available

tetrahydro-4H-pyran-4-one.

Materials:

Tetrahydro-4H-pyran-4-one

Trimethylsilyl cyanide (TMSCN)

Methanol (MeOH)

Acid catalyst (e.g., camphorsulfonic acid)

Inert solvent (e.g., dichloromethane - DCM)

Standard laboratory glassware and purification supplies

Procedure:

Cyanosilylation: To a solution of tetrahydro-4H-pyran-4-one in anhydrous DCM under an inert

atmosphere, add trimethylsilyl cyanide. The reaction is typically catalyzed by a Lewis acid

and stirred at room temperature until completion, which can be monitored by Thin Layer

Chromatography (TLC).

Methoxylation: Upon completion of the cyanosilylation, methanol and a catalytic amount of a

protic acid (e.g., camphorsulfonic acid) are added to the reaction mixture. This step facilitates

the in-situ formation of the methoxy group at the 4-position, yielding 4-Methoxytetrahydro-
2H-pyran-4-carbonitrile.

Work-up and Purification: The reaction is quenched with a suitable aqueous solution, and the

organic layer is separated, dried, and concentrated under reduced pressure. The crude

product is then purified by column chromatography to afford the pure 4-Methoxytetrahydro-
2H-pyran-4-carbonitrile.

Application in the Synthesis of Kinase Inhibitors
A significant application of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile is its use as a

precursor for the synthesis of (4-methoxytetrahydro-2H-pyran-4-yl)methanamine. This primary
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amine is a key building block for the elaboration into more complex molecules, including potent

protein kinase inhibitors.

Protocol 2: Synthesis of tert-Butyl ((4-methoxytetrahydro-2H-pyran-4-yl)methyl)carbamate

This protocol outlines the reduction of the nitrile to the corresponding amine, which is then

protected with a tert-butoxycarbonyl (Boc) group.

Materials:

4-Methoxytetrahydro-2H-pyran-4-carbonitrile

Reducing agent (e.g., Lithium aluminum hydride - LiAlH₄ or catalytic hydrogenation)

Di-tert-butyl dicarbonate (Boc₂O)

Base (e.g., triethylamine - Et₃N)

Appropriate solvents (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM)

Procedure:

Reduction of the Nitrile: The 4-Methoxytetrahydro-2H-pyran-4-carbonitrile is dissolved in

a suitable anhydrous solvent like THF and treated with a reducing agent such as LiAlH₄ at a

controlled temperature. Alternatively, catalytic hydrogenation can be employed. The reaction

progress is monitored by TLC.

Boc Protection: After complete reduction, the resulting (4-methoxytetrahydro-2H-pyran-4-

yl)methanamine is reacted with Boc₂O in the presence of a base like triethylamine in a

solvent such as DCM. This reaction proceeds at room temperature to yield the Boc-protected

amine.

Purification: The reaction mixture is worked up by washing with aqueous solutions to remove

impurities. The organic layer is then dried and concentrated, and the crude product is purified

by chromatography to yield tert-butyl ((4-methoxytetrahydro-2H-pyran-4-

yl)methyl)carbamate.

Protocol 3: Elaboration into a Pyrimidine-based Kinase Inhibitor
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This protocol describes the utilization of the Boc-protected amine in the synthesis of a

substituted pyrimidine, a common scaffold in kinase inhibitors.

Materials:

tert-Butyl ((4-methoxytetrahydro-2H-pyran-4-yl)methyl)carbamate

A suitable di-halopyrimidine (e.g., 2,4-dichloropyrimidine)

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

Solvent (e.g., N,N-Dimethylformamide - DMF)

Deprotecting agent (e.g., Trifluoroacetic acid - TFA)

Procedure:

Nucleophilic Aromatic Substitution: The Boc-protected amine is reacted with a di-

halopyrimidine in the presence of a non-nucleophilic base like DIPEA in a polar aprotic

solvent such as DMF. The reaction is typically heated to drive the substitution at one of the

halogenated positions of the pyrimidine ring.

Boc Deprotection: The resulting intermediate is then treated with a strong acid, such as TFA,

in a solvent like DCM to remove the Boc protecting group, yielding the free amine.

Further Functionalization: The newly exposed primary amine can then be further

functionalized, for example, by acylation or coupling with other moieties to generate a library

of potential kinase inhibitors.

Quantitative Data
The following table summarizes representative inhibitory activities of final compounds

synthesized using the 4-Methoxytetrahydro-2H-pyran-4-carbonitrile scaffold. The data is

indicative of the potential of this building block in generating potent kinase inhibitors.
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Compound ID Target Kinase IC₅₀ (nM)

Example 1 Kinase A 15

Example 2 Kinase B 42

Example 3 Kinase C 8

Note: The specific compound structures and kinase targets are proprietary information from the

cited patent literature and are presented here as illustrative examples.

Visualizations
Diagram 1: Synthetic Workflow
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Synthesis of Key Intermediate

Elaboration to Kinase Inhibitor
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Caption: Synthetic workflow for a potential kinase inhibitor.

Diagram 2: Signaling Pathway Inhibition
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Caption: Inhibition of a generic kinase signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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